molecular formula C11H15N3O3S B8432744 ethyl 4-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)thiazole-5-carboxylate

ethyl 4-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)thiazole-5-carboxylate

Cat. No. B8432744
M. Wt: 269.32 g/mol
InChI Key: QDKVKSKIKNVCBH-UHFFFAOYSA-N
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Patent
US08063084B2

Procedure details

Following the procedure as described in Example 3, making variations as required to replace 2-chloroethyl isocyanate with 3-chloropropyl isocyanate to react with ethyl 2-amino-4-methylthiazole-5-carboxylate, the title compound was obtained as a brown solid in 32% yield: 1H NMR (300 MHz, DMSO-d6) δ 8.21 (s, 1H), 4.75 (q, J=7.1 Hz, 2H), 4.57 (t, J=5.9 Hz, 2H), 3.80-3.75 (m, 2H), 3.05 (s, 3H), 2.54-2.46 (m, 2H), 1.81 (t, J=7.1 Hz, 3H); MS (ES+) m/z 270.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
32%

Identifiers

REACTION_CXSMILES
ClCCN=C=O.Cl[CH2:8][CH2:9][CH2:10][N:11]=[C:12]=[O:13].[NH2:14][C:15]1[S:16][C:17]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[C:18]([CH3:20])[N:19]=1>>[CH3:20][C:18]1[N:19]=[C:15]([N:14]2[CH2:8][CH2:9][CH2:10][NH:11][C:12]2=[O:13])[S:16][C:17]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCN=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC(=C(N1)C)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C(=O)OCC)N1C(NCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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